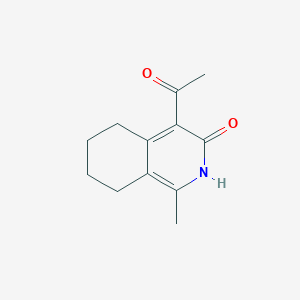

4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-acetyl-1-methyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one |

InChI |

InChI=1S/C12H15NO2/c1-7-9-5-3-4-6-10(9)11(8(2)14)12(15)13-7/h3-6H2,1-2H3,(H,13,15) |

InChI Key |

KIWUCADIJWUJNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCCCC2=C(C(=O)N1)C(=O)C |

Origin of Product |

United States |

Biological Activity

4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one (abbreviated as AMTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of AMTIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₅NO₂

- Molecular Weight : 219.25 g/mol

- Structure : The compound features a tetrahydroisoquinoline core with an acetyl and methyl group, which are critical for its biological activity.

AMTIQ exhibits various biological activities primarily through its interactions with neurotransmitter systems and enzymes. Notable mechanisms include:

- Neuroprotective Effects : AMTIQ has been shown to possess neuroprotective properties by modulating dopamine metabolism and inhibiting neurotoxic effects induced by substances like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) . This property is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.

- Cholinesterase Inhibition : Similar compounds in the tetrahydroisoquinoline family have demonstrated inhibitory effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), suggesting that AMTIQ might also exhibit this activity . This inhibition is crucial for enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease.

Biological Activities

The biological activities of AMTIQ can be categorized into several key areas:

1. Neuroprotective Activity

AMTIQ's neuroprotective effects have been substantiated through various studies:

- In vitro Studies : Research indicates that AMTIQ can protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides . The compound enhances cell viability in neuroblastoma cell lines exposed to neurotoxic agents.

2. Antioxidant Properties

AMTIQ has demonstrated significant antioxidant activity:

- Free Radical Scavenging : It inhibits free radical formation and reduces oxidative stress markers in cellular models. This property contributes to its neuroprotective effects .

3. Cholinesterase Inhibition

While specific data on AMTIQ's direct inhibition of cholinesterases is limited, related compounds have shown promising results:

- Selectivity and Potency : Compounds derived from tetrahydroisoquinoline structures exhibit selective inhibition of BChE over AChE, which may be a characteristic of AMTIQ as well .

Case Studies

Several studies highlight the efficacy of AMTIQ and related compounds:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetyl group at position 4 undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with Grignard reagents :

The ketone reacts with organomagnesium halides to form tertiary alcohols. For instance, treatment with methylmagnesium bromide in tetrahydrofuran (THF) at −78°C yields 4-(1-hydroxyethyl)-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one. -

Reductive amination :

The acetyl group is converted to an amine via reaction with ammonium acetate and sodium cyanoborohydride, producing 4-(aminomethyl)-1-methyl derivatives .

Table 1: Nucleophilic Substitution Reactions

Cyclization Reactions

The tetrahydroisoquinoline scaffold participates in intramolecular cyclization to form polycyclic systems:

-

Thorpe-Ziegler cyclization :

Heating with sodium ethoxide in ethanol induces cyclization of thioacetamide intermediates to yield thieno[2,3-c]isoquinoline derivatives. For example, compound 7a (6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide) is formed in 85% yield . -

Pyrimidine ring formation :

Reaction with cyanothioacetamide under piperidine catalysis generates pyrimidine-fused isoquinolines .

Table 2: Cyclization Reactions

Acylation and Alkylation

The tertiary amine and acetyl group enable further functionalization:

-

N-Alkylation :

Treatment with 4-(trifluoromethyl)benzyl bromide in dichloromethane (DCM) at −30°C using DIEA as a base yields N-alkylated derivatives (e.g., compound 5b ) . -

Sulfonation :

Reaction with 4-(trifluoromethyl)benzenesulfonyl chloride in DCM at 0°C produces sulfonamide derivatives .

Table 3: Acylation/Alkylation Reactions

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| N-Alkylation | 4-(CF₃)C₆H₄CH₂Br, DIEA | DCM, −30°C, 4h | N-Benzyl derivative | 65% | |

| Sulfonation | 4-(CF₃)C₆H₄SO₂Cl, Et₃N | DCM, 0°C, 30min | Sulfonamide derivative | 78% |

Catalytic Hydrogenation

The tetrahydroisoquinoline ring undergoes further hydrogenation:

-

RANEY®-Nickel Catalysis :

Hydrogenation at 80°C reduces residual double bonds in intermediates, enhancing saturation of the bicyclic system .

Table 4: Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Partially unsaturated | RANEY®-Ni | H₂, 80°C, overnight | Fully saturated derivative | 92% |

Solvolysis and Hydrolysis

-

Acid-Catalyzed Hydrolysis :

The acetyl group is hydrolyzed to a carboxylic acid using concentrated HCl under reflux. -

Base-Mediated Esterification :

Reaction with ethyl chloroacetate in ethanol forms ester derivatives.

Key Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Structural Differences:

- 7-Acetyl-8-aryl Derivatives: Compounds such as 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-thiones (e.g., 2a,b in ) feature a 7-acetyl group and an 8-aryl substituent, contrasting with the 4-acetyl group in the target compound.

- 6,7-Dihydroxy Derivatives: HIV-1 integrase inhibitors like 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one (6a) prioritize hydroxyl groups at the 6,7 positions for metal chelation (Mg²⁺), a critical feature absent in the 4-acetyl-1-methyl analog. This difference reduces the target compound’s suitability for Mg²⁺-dependent enzyme inhibition .

Table 1: Substituent Comparison of Tetrahydroisoquinoline Derivatives

Table 2: Biochemical Assay Data for Selected Analogs

| Compound | ST Inhibition (IC₅₀, nM) | 3’-Processing (IC₅₀, nM) | Antiviral EC₅₀ (nM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4a | 120 | >10,000 | 552 | 16 |

| 6a | 1,560 | >10,000 | N/A | N/A |

| 6b | 380 | >10,000 | 890 | 10 |

Data adapted from HIV-1 integrase inhibition studies .

Preparation Methods

Introduction of the Acetyl Group

The 4-acetyl moiety is typically introduced via Friedel-Crafts acylation or nucleophilic substitution. Source indicates that acetyl chloride or acetic anhydride reacts with the tetrahydroisoquinoline intermediate in the presence of Lewis acids like aluminum chloride (AlCl₃). For example:

$$

\text{Tetrahydroisoquinoline} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3, \text{DCM}} 4\text{-Acetyl Derivative}

$$

Reaction conditions must be carefully controlled to avoid over-acylation or ring degradation. Yields range from 60% to 85% depending on stoichiometry and temperature.

Methylation at the 1-Position

Source describes alkylation strategies using methyl halides or dimethyl sulfate. In a representative procedure, the secondary amine at the 1-position reacts with methyl iodide in the presence of a base such as potassium carbonate (K₂CO₃):

$$

\text{NH-containing Intermediate} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} 1\text{-Methyl Derivative}

$$

This step typically achieves >90% conversion when conducted under anhydrous conditions at 50–70°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Cyclization : Dichloromethane (DCM) and toluene are preferred for cyclization due to their ability to stabilize cationic intermediates. Elevated temperatures (80–100°C) enhance reaction rates but may reduce selectivity.

- Acetylation : Ethanol and acetic acid are employed for acetylation to minimize side reactions, with optimal temperatures between 0°C and 25°C.

Catalysts and Reagents

- Lewis Acids : AlCl₃ and BF₃·OEt₂ improve electrophilic substitution efficiency during acylation.

- Reducing Agents : Sodium borohydride (NaBH₄) is used in post-cyclization reductions to saturate double bonds, as seen in source.

Purification and Characterization

Chromatographic Techniques

Column chromatography using silica gel and ethyl acetate/hexane mixtures (1:3 to 1:1) resolves impurities, achieving ≥95% purity. Recrystallization from ethanol or methanol further enhances crystallinity.

Spectroscopic Validation

- NMR Spectroscopy : The ¹H NMR spectrum of the final compound exhibits characteristic signals:

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 205.25 [M+H]⁺, consistent with the molecular formula C₁₂H₁₅NO₂.

Comparative Analysis with Related Compounds

Table 1 contrasts the synthesis of 4-acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one with structurally similar derivatives:

THIQ = Tetrahydroisoquinoline

Q & A

How can reaction conditions be optimized for synthesizing 4-Acetyl-1-methyl-5,6,7,8-tetrahydroisoquinolin-3(2H)-one derivatives to improve yield and purity?

Answer:

Optimization involves systematic variation of catalysts, solvents, and reaction times. For example:

- Acyl chloride coupling : Use 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate in dioxane with acyl chlorides under reflux, followed by pH adjustment and silica gel chromatography for purification .

- Microwave-assisted synthesis : Employ indium(III) chloride (20 mol%) as a catalyst under microwave irradiation (360 W, 5 min) to reduce reaction time and improve yield (e.g., 63% yield for similar dihydroquinolinones) .

- Solvent selection : Polar aprotic solvents like dioxane enhance nucleophilic substitution efficiency, while dichloromethane/di-isopropylether mixtures aid in crystallization .

Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of synthesized derivatives?

Answer:

- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, aromatic proton shifts in 1,2-dihydroisoquinolin-3(4H)-one derivatives appear between δ 6.8–8.0 ppm, with acetyl groups resonating at δ 2.1–2.3 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.

- Melting point analysis : Sharp melting ranges (e.g., 94.6–95.2°C for tosylated derivatives) confirm purity .

- TLC monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .

How do structural modifications (e.g., substituent variation) influence the acetylcholinesterase (AChE) inhibitory activity of 4-acetyl-1-methyl derivatives?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., chloro, methoxy) on the benzoyl moiety enhance AChE inhibition by increasing electrophilicity at the active site. For example, 2-(3-methylbenzoyl) derivatives show IC₅₀ values <10 μM .

- Steric effects : Bulky substituents (e.g., phenylacetyl) reduce activity due to hindered binding.

- Acetylation at position 4 : Stabilizes the lactam ring, improving bioavailability. Compare with non-acetylated analogs, which exhibit lower stability .

How can researchers resolve contradictions in reported biological activities of isoquinolinone derivatives across studies?

Answer:

- Standardized assay protocols : Ensure consistent AChE enzyme sources (e.g., human vs. electric eel) and buffer conditions (pH 7.4, 25°C).

- Control for stereochemistry : Use chiral HPLC to isolate enantiomers, as racemic mixtures may yield conflicting bioactivity data .

- Meta-analysis : Compare datasets using multivariate regression to account for variables like substituent logP and molar refractivity .

What alternative synthetic routes exist for accessing 4-acetyl-1-methyltetrahydroisoquinolin-3-one scaffolds?

Answer:

- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic intermediates to obtain enantiopure derivatives (e.g., 99% ee achieved with Pseudomonas cepacia lipase) .

- Acid-catalyzed cyclization : Treat 2′-aminochalcones with indium(III) chloride under microwave conditions to form dihydroquinolinones .

How can X-ray crystallography aid in confirming the stereochemical configuration of 4-acetyl-1-methyl derivatives?

Answer:

- Centroid-to-centroid distances : π-π stacking interactions (e.g., 3.94 Å in chloroquinolyl derivatives) validate planar alignment .

- Hydrogen bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) confirm dimerization patterns in crystal lattices .

What computational methods are recommended for predicting reactivity and regioselectivity in isoquinolinone synthesis?

Answer:

- DFT calculations : Optimize transition-state geometries to predict regioselectivity in acyl chloride couplings (e.g., B3LYP/6-31G* level) .

- Molecular docking : Simulate AChE binding poses using AutoDock Vina to prioritize substituents for synthesis .

What in vitro protocols are recommended for evaluating the neuroprotective potential of 4-acetyl-1-methyl derivatives?

Answer:

- AChE inhibition assay : Use Ellman’s method with acetylthiocholine iodide as substrate and DTNB as chromogen. Measure absorbance at 412 nm .

- Cell viability assays : Treat SH-SY5Y neuroblastoma cells with derivatives (1–100 μM) and assess viability via MTT assay .

How can researchers address discrepancies between in vitro and in vivo bioactivity data for isoquinolinone derivatives?

Answer:

- Pharmacokinetic profiling : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS in rodent models.

- Metabolite identification : Use liver microsomes to detect phase I/II metabolites that may reduce in vivo efficacy .

What cross-disciplinary approaches integrate synthetic chemistry and biotechnology for isoquinolinone research?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.